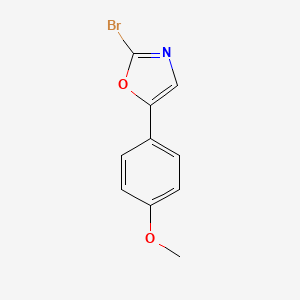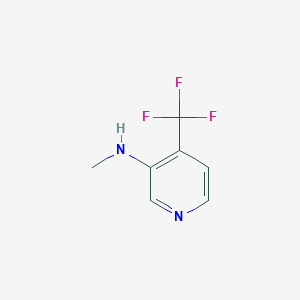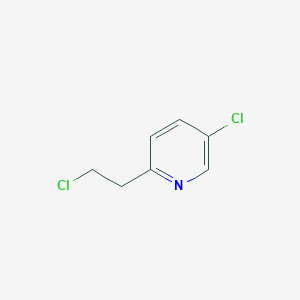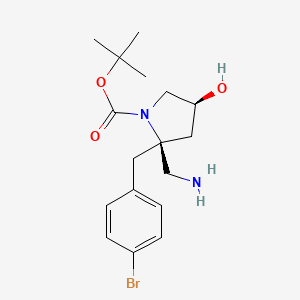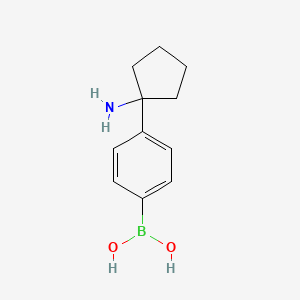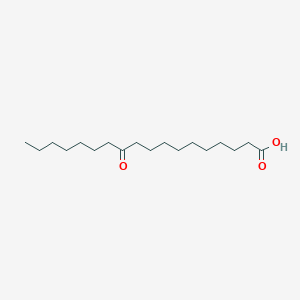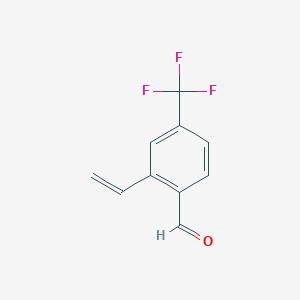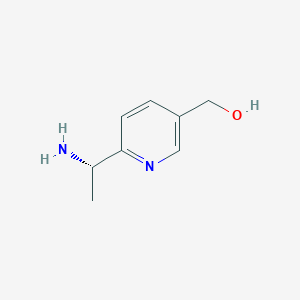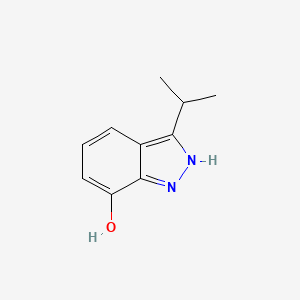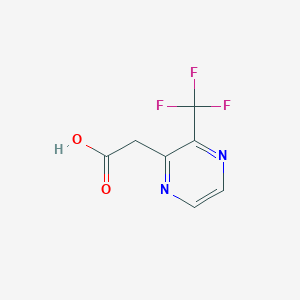
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid: is a nitrogen-containing heterocyclic compound that contains both a pyrrole ring and a pyrazine ring. These types of compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Despite their importance, the exact action mechanisms of pyrrolopyrazine derivatives are not yet fully understood.
Métodos De Preparación
Several synthetic routes exist for the preparation of pyrrolopyrazine derivatives:
Cyclization: Involves the formation of the pyrrolopyrazine ring system through intramolecular reactions.
Ring Annulation: Incorporates the pyrrolopyrazine scaffold by connecting existing rings.
Cycloaddition: Utilizes reactions like Diels-Alder or 1,3-dipolar cycloaddition.
Direct C-H Arylation:
Análisis De Reacciones Químicas
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolopyrazine derivatives serve as building blocks for drug discovery research.
Biology: Their biological activities make them relevant for studying cellular processes.
Industry: These compounds may find use in materials science or organic electronics.
Mecanismo De Acción
The exact molecular targets and pathways through which 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid exerts its effects remain an active area of research. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While there are limited Structure-Activity Relationship (SAR) studies, it’s essential to compare this compound with similar derivatives. Notable examples include:
Pyrrolo [1,2-a] pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
5H-pyrrolo [2,3-b] pyrazine derivatives: Showing more kinase inhibition activity.
Propiedades
Fórmula molecular |
C7H5F3N2O2 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6-4(3-5(13)14)11-1-2-12-6/h1-2H,3H2,(H,13,14) |
Clave InChI |
MSPYDMXLTRQKDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


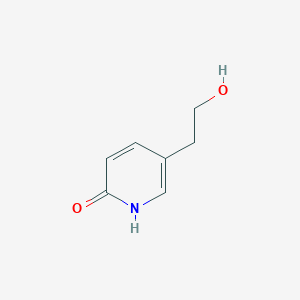
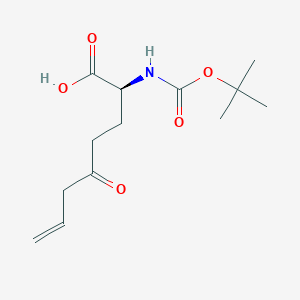
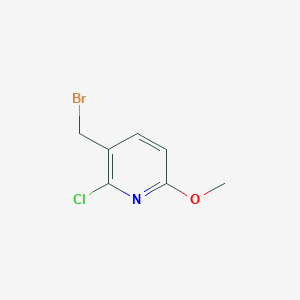
![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
